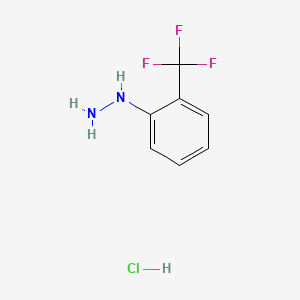

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

説明

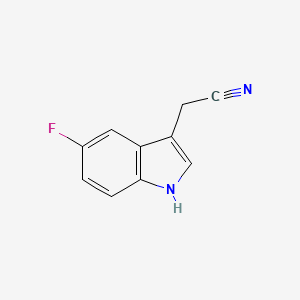

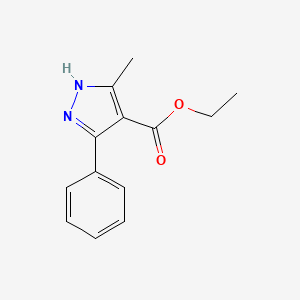

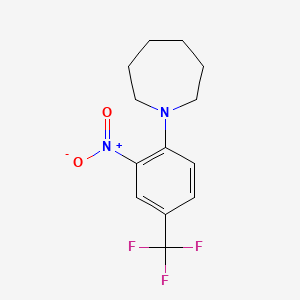

“1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is a chemical compound with the molecular formula C13H15F3N2O2 . It has an average mass of 288.266 Da and a monoisotopic mass of 288.108551 Da . This compound is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and materials synthesis.

Molecular Structure Analysis

The molecular structure of “1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is defined by its InChI code: 1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 .科学的研究の応用

Synthesis and Reactivity

Reactions with Mesoionic Compounds : 1-Trifluoromethyl-substituted prop-2-yne iminium salts, including derivatives of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, exhibit conjugate nucleophilic addition reactions with mesoionic compounds like Nitron. This leads to the formation of complex salts and dienes, highlighting their reactivity and potential for generating novel compounds (Maas & Koch, 2020).

Synthesis of Azepanes via Ring Expansion : An innovative synthesis approach for 4-substituted α-trifluoromethyl azepanes, which could include 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, has been developed. This process involves the ring expansion of trifluoromethyl pyrrolidines, showcasing a novel pathway for synthesizing azepane derivatives (Masson et al., 2018).

Applications in Material Science

- Synthesis of Polyimides : A fluorinated aromatic diamine monomer related to 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane was used to synthesize new fluorine-containing polyimides. These materials have good solubility, thermal stability, and mechanical properties, indicating potential applications in advanced material science (Yin et al., 2005).

Chemical Sensing and Detection

- Detection of Nitroaromatics : Fluorinated metal-organic frameworks (MOFs) have been developed for the selective sensing of nitroaromatic compounds (NACs). The integration of trifluoromethyl groups, as seen in 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, enhances the sensitivity and selectivity of these MOFs for specific groups of NACs, especially phenolic NACs (Hu et al., 2020).

Safety and Hazards

特性

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。